Cas no 2228931-23-3 (tert-butyl N-(2-chloro-4-{hydroxy(methyl)aminomethyl}phenyl)carbamate)

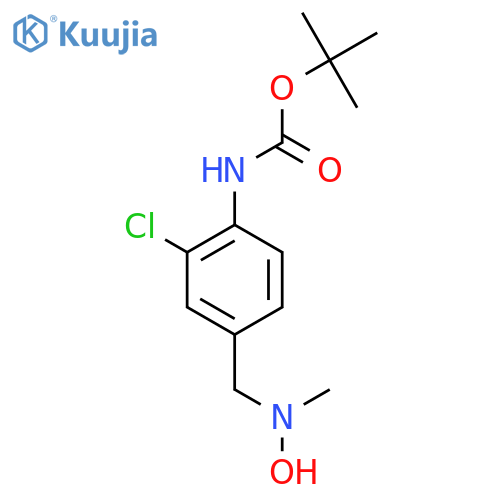

2228931-23-3 structure

商品名:tert-butyl N-(2-chloro-4-{hydroxy(methyl)aminomethyl}phenyl)carbamate

tert-butyl N-(2-chloro-4-{hydroxy(methyl)aminomethyl}phenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(2-chloro-4-{hydroxy(methyl)aminomethyl}phenyl)carbamate

- 2228931-23-3

- tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate

- EN300-1900552

-

- インチ: 1S/C13H19ClN2O3/c1-13(2,3)19-12(17)15-11-6-5-9(7-10(11)14)8-16(4)18/h5-7,18H,8H2,1-4H3,(H,15,17)

- InChIKey: DJCXYVUMZFDGBA-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1NC(=O)OC(C)(C)C)CN(C)O

計算された属性

- せいみつぶんしりょう: 286.1084202g/mol

- どういたいしつりょう: 286.1084202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 61.8Ų

tert-butyl N-(2-chloro-4-{hydroxy(methyl)aminomethyl}phenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1900552-2.5g |

tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate |

2228931-23-3 | 2.5g |

$2295.0 | 2023-09-18 | ||

| Enamine | EN300-1900552-5.0g |

tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate |

2228931-23-3 | 5g |

$3396.0 | 2023-06-01 | ||

| Enamine | EN300-1900552-0.5g |

tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate |

2228931-23-3 | 0.5g |

$1124.0 | 2023-09-18 | ||

| Enamine | EN300-1900552-0.05g |

tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate |

2228931-23-3 | 0.05g |

$983.0 | 2023-09-18 | ||

| Enamine | EN300-1900552-10.0g |

tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate |

2228931-23-3 | 10g |

$5037.0 | 2023-06-01 | ||

| Enamine | EN300-1900552-0.1g |

tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate |

2228931-23-3 | 0.1g |

$1031.0 | 2023-09-18 | ||

| Enamine | EN300-1900552-5g |

tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate |

2228931-23-3 | 5g |

$3396.0 | 2023-09-18 | ||

| Enamine | EN300-1900552-10g |

tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate |

2228931-23-3 | 10g |

$5037.0 | 2023-09-18 | ||

| Enamine | EN300-1900552-1.0g |

tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate |

2228931-23-3 | 1g |

$1172.0 | 2023-06-01 | ||

| Enamine | EN300-1900552-0.25g |

tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate |

2228931-23-3 | 0.25g |

$1078.0 | 2023-09-18 |

tert-butyl N-(2-chloro-4-{hydroxy(methyl)aminomethyl}phenyl)carbamate 関連文献

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

2228931-23-3 (tert-butyl N-(2-chloro-4-{hydroxy(methyl)aminomethyl}phenyl)carbamate) 関連製品

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量